Array ( [bid] => 15395004 )
1H-Imidazo[4,5-b]pyridine-2-ethanimidamide, N-hydroxy- is a complex organic compound that belongs to the imidazo[4,5-b]pyridine family. This compound features an imidazole ring fused to a pyridine ring, characterized by the presence of an ethanimidamide group and an N-hydroxy substituent. The structural formula can be represented as follows:
This compound exhibits unique chemical properties and biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
These reactions are crucial for developing derivatives with enhanced pharmacological properties.
Research indicates that 1H-Imidazo[4,5-b]pyridine-2-ethanimidamide, N-hydroxy- exhibits significant biological activities:
These activities suggest its potential application in therapeutic contexts.
Several synthetic approaches have been developed for 1H-Imidazo[4,5-b]pyridine-2-ethanimidamide, N-hydroxy-. Common methods include:
These methods highlight the versatility and adaptability of synthetic strategies in producing this compound.
The applications of 1H-Imidazo[4,5-b]pyridine-2-ethanimidamide, N-hydroxy- span several fields:
Interaction studies involving 1H-Imidazo[4,5-b]pyridine-2-ethanimidamide, N-hydroxy- have focused on its binding affinity to various biological targets:
These studies are crucial for understanding how this compound exerts its biological effects.
Several compounds share structural similarities with 1H-Imidazo[4,5-b]pyridine-2-ethanimidamide, N-hydroxy-. A comparison reveals their unique attributes:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1H-Imidazo[4,5-b]pyridine | Imidazole-pyridine core without ethanimidamide group | Anticancer activity |
| 1H-Pyrazolo[3,4-b]pyridine | Pyrazole instead of imidazole | Antimicrobial properties |
| 1H-Pyrazolo[3,4-d]pyrimidine | Pyrimidine fused with pyrazole | Anti-inflammatory effects |
| 2-Aminoimidazo[4,5-b]pyridine | Amino group at position 2 | Neuroprotective effects |
The uniqueness of 1H-Imidazo[4,5-b]pyridine-2-ethanimidamide, N-hydroxy-, lies in its specific combination of functional groups that confer distinctive biological activities not observed in closely related compounds.